
N,N'-(2,2,5,5-Tetramethylhexane-1,6-diyl)dinonanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(2,2,5,5-Tetramethylhexane-1,6-diyl)dinonanamide is a synthetic organic compound characterized by its unique molecular structure This compound is part of the amide family, which is known for its diverse applications in various fields such as chemistry, biology, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2,2,5,5-Tetramethylhexane-1,6-diyl)dinonanamide typically involves the reaction of 2,2,5,5-tetramethylhexane-1,6-diamine with nonanoic acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of N,N’-(2,2,5,5-Tetramethylhexane-1,6-diyl)dinonanamide may involve large-scale synthesis using automated reactors. The process typically includes steps such as mixing, heating, and purification to obtain the final product with high purity. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to ensure the quality and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(2,2,5,5-Tetramethylhexane-1,6-diyl)dinonanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amide groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Applications De Recherche Scientifique
N,N’-(2,2,5,5-Tetramethylhexane-1,6-diyl)dinonanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N’-(2,2,5,5-Tetramethylhexane-1,6-diyl)dinonanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-(2,2,5,5-Tetramethylhexane-1,6-diyl)bis(N-methylnonanamide)
- 2,2,5,5-Tetramethylhexane
Uniqueness
N,N’-(2,2,5,5-Tetramethylhexane-1,6-diyl)dinonanamide is unique due to its specific combination of tetramethylhexane and nonanamide groups, which impart distinct chemical properties and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and bioactivity, making it a valuable compound for various scientific and industrial purposes.
Propriétés
Numéro CAS |
54799-06-3 |
|---|---|
Formule moléculaire |
C28H56N2O2 |
Poids moléculaire |
452.8 g/mol |
Nom IUPAC |
N-[2,2,5,5-tetramethyl-6-(nonanoylamino)hexyl]nonanamide |
InChI |
InChI=1S/C28H56N2O2/c1-7-9-11-13-15-17-19-25(31)29-23-27(3,4)21-22-28(5,6)24-30-26(32)20-18-16-14-12-10-8-2/h7-24H2,1-6H3,(H,29,31)(H,30,32) |
Clé InChI |
FPNRHKAQRYTWEJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)NCC(C)(C)CCC(C)(C)CNC(=O)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


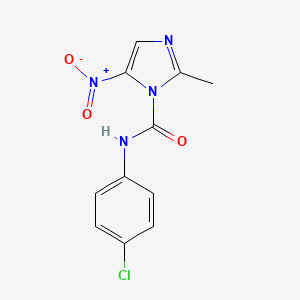
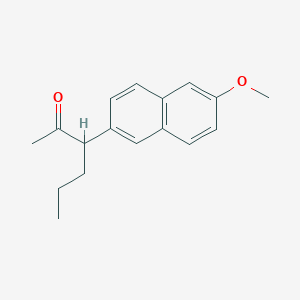
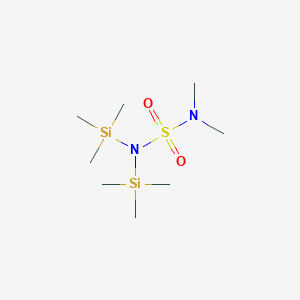
![1,2,4,5-Tetrazine, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B14627683.png)
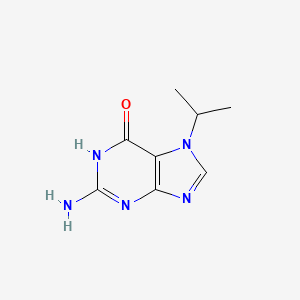
![2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2,3-triol](/img/structure/B14627700.png)
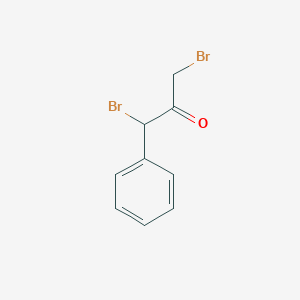
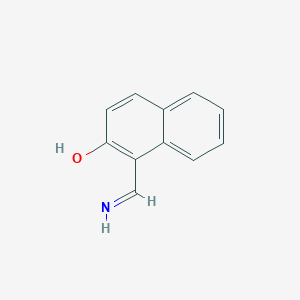
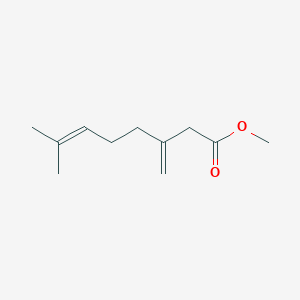

![1-Chloro-2-[(Z)-(2-chlorocyclohexyl)-NNO-azoxy]cyclohexane](/img/structure/B14627731.png)
![7-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran](/img/structure/B14627739.png)
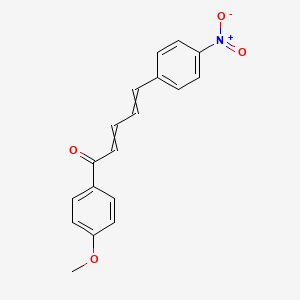
![N,N-Diethyl-5-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-4-amine](/img/structure/B14627749.png)
